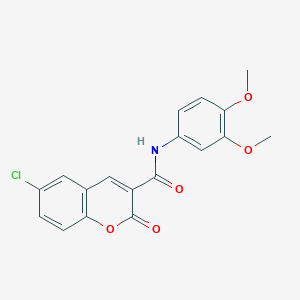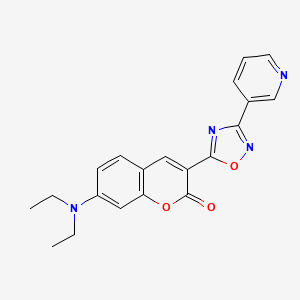![molecular formula C8H17NO3 B2533624 Ethyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66092-67-9](/img/structure/B2533624.png)
Ethyl 3-[(2-methoxyethyl)amino]propanoate
カタログ番号 B2533624
CAS番号:
66092-67-9
分子量: 175.228
InChIキー: YRZBCDDHSOESLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-methoxyethyl)amino]propanoate, also known as EMA, is a chemical compound that has gained importance in various fields of research and industry due to its unique properties. It has a molecular formula of C8H17NO3 and a molecular weight of 175.23 .
Physical And Chemical Properties Analysis
Ethyl 3-[(2-methoxyethyl)amino]propanoate has a molecular weight of 175.23 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.科学的研究の応用
Crystal Structure and Interaction Studies
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds have been studied for their unique crystal packing, showcasing rare N⋯π and O⋯π interactions, alongside traditional hydrogen bonding. These interactions contribute to the formation of specific crystal structures, which are significant for understanding molecular assembly and design in solid-state chemistry (Zhang et al., 2011).
Polymorphism in Pharmaceutical Compounds
- The investigation of polymorphic forms of certain investigational pharmaceutical compounds, including ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, has revealed challenges in analytical and physical characterization, highlighting the importance of spectroscopic and diffractometric techniques in drug development (Vogt et al., 2013).
Solubility and Solution Behavior
- Research into the solubility of 2-amino-3-methylbenzoic acid across various solvents contributes to our understanding of solution processes essential for the compound's purification, emphasizing the significance of temperature and solvent effects on solubility (Zhu et al., 2019).
Corrosion Inhibition
- Newly synthesized diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol and its analogs, have demonstrated effective corrosion inhibition properties on mild steel in hydrochloric solutions. This research highlights the potential application of these compounds in protecting industrial materials (Herrag et al., 2010).
Biocatalysis for Pharmaceutical Intermediates
- Methylobacterium species have been utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals such as S-dapoxetine. This demonstrates the role of microbial catalysis in the efficient and enantioselective synthesis of drug precursors (Li et al., 2013).
Functionalization and Polymer Modification
- The functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups explores the reactivity towards amines and alcohols. This study opens avenues for developing new materials with tailored properties for various applications, including biomedicine and catalysis (Haamann et al., 2010).
Dissociation Constants and Thermodynamic Properties
- The detailed analysis of dissociation constants and thermodynamic properties of various amines and alkanolamines provides critical data for chemical processes and solvent systems, enhancing our understanding of these compounds' behavior in different conditions (Hamborg & Versteeg, 2009).
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-methoxyethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-12-8(10)4-5-9-6-7-11-2/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZBCDDHSOESLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)


![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)


![Tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride](/img/structure/B2533555.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)


![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)